molecular formula C29H34O15 B13829148 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B13829148
M. Wt: 622.6 g/mol
InChI Key: DUXQKCCELUKXOE-CVACCJHASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pectolinarin can be synthesized through the glycosylation of pectolinarigenin. The process involves the conjugation of pectolinarigenin with a sugar moiety, typically using glycosyl donors and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of pectolinarin often involves extraction from natural sources, such as Cirsium japonicum. The extraction process includes macroporous resin enrichment followed by preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Pectolinarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxidized derivatives of pectolinarin.

    Hydrolysis: Pectolinarigenin and sugar moieties.

    Reduction: Reduced forms of pectolinarin with modified functional groups.

Comparison with Similar Compounds

Pectolinarin is similar to other flavonoids such as linarin and pectolinarigenin. it is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability .

Similar Compounds

Pectolinarin stands out due to its combined glycosylation and diverse biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H34O15

Molecular Weight

622.6 g/mol

IUPAC Name

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29?/m0/s1

InChI Key

DUXQKCCELUKXOE-CVACCJHASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O

Origin of Product

United States

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